Methyl 2-amino-3',4'-dimethyl-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-amino-3’,4’-dimethyl-[1,1’-biphenyl]-4-carboxylate: is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a carboxylate group, an amino group, and two methyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3’,4’-dimethyl-[1,1’-biphenyl]-4-carboxylate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino and carboxylate groups can be introduced through subsequent reactions. For example, nitration followed by reduction can introduce the amino group, while esterification can introduce the carboxylate group.
Methylation: The methyl groups can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as higher temperatures and pressures, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Medicine:
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism by which methyl 2-amino-3’,4’-dimethyl-[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate
- Methyl 2-amino-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate
- Methyl 2-amino-3’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate
Uniqueness: Methyl 2-amino-3’,4’-dimethyl-[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both amino and carboxylate groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-amino-4-(3,4-dimethylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-4-5-12(8-11(10)2)14-7-6-13(9-15(14)17)16(18)19-3/h4-9H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSYOKRBEMNGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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